Cas no 2172243-11-5 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid)

4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid
- 4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid
- 2172243-11-5
- EN300-1532988
-
- インチ: 1S/C27H30N2O6/c30-22(23(31)32)10-13-28-24(33)27(15-26(16-27)11-5-12-26)29-25(34)35-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-4,6-9,21-22,30H,5,10-16H2,(H,28,33)(H,29,34)(H,31,32)
- InChIKey: HFZFBWMQVWQFGC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CC2(CCC2)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCCC(C(=O)O)O
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 797
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 125Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1532988-10.0g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1532988-2500mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1532988-0.1g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1532988-10000mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1532988-0.5g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1532988-2.5g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1532988-1.0g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1532988-5.0g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1532988-0.25g |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1532988-250mg |
4-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptan-2-yl]formamido}-2-hydroxybutanoic acid |
2172243-11-5 | 250mg |
$3099.0 | 2023-09-26 |
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid 関連文献
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
-
9. Book reviews
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acidに関する追加情報
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid: A Comprehensive Overview
4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid is a complex organic compound with the CAS registry number 2172243-11-5. This compound belongs to the class of amino acids, specifically featuring a hydroxyl group and a formamido substituent attached to a spiro[3.3]heptane ring system. The presence of the (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group indicates its potential use in peptide synthesis, where Fmoc serves as a protecting group for amino functionalities.
The structure of this compound is intriguing due to its spirocyclic framework, which consists of two fused three-membered rings. This spiro[3.3]heptane system is known for its rigidity and unique electronic properties, making it a valuable component in various chemical and biological applications. The Fmoc group, being a well-known protecting group in solid-phase peptide synthesis (SPPS), suggests that this compound may be utilized as an intermediate in the synthesis of more complex peptides or proteins.
Recent advancements in chemical biology have highlighted the importance of spirocyclic compounds in drug discovery and medicinal chemistry. The spiro[3.3]heptane core has been shown to exhibit interesting pharmacokinetic properties, including improved bioavailability and enhanced stability in physiological conditions. Additionally, the presence of the hydroxyl group at the second position of the butanoic acid backbone may contribute to hydrogen bonding interactions, which are crucial for molecular recognition and binding affinity in biological systems.
Research into compounds with Fmoc protecting groups has also seen significant progress, particularly in the development of novel peptide-based therapeutics. The ease of removal of the Fmoc group under mild basic conditions makes it an ideal choice for multi-step synthesis protocols, where precise control over deprotection steps is essential. This compound's design likely takes advantage of these properties, positioning it as a versatile building block in organic synthesis.
In terms of applications, 4-{2-(Fmoc-amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid could serve as a precursor for the synthesis of bioactive molecules with spirocyclic frameworks. Its rigid structure may impart unique stereochemical properties, making it suitable for studying enantioselective reactions or for use in asymmetric catalysis.
Moreover, the integration of Fmoc with a hydroxyl-containing amino acid backbone opens up possibilities for exploring enzyme inhibition or receptor binding studies. The combination of steric hindrance from the spirocyclic system and hydrogen bonding capabilities from the hydroxyl and formamido groups could lead to novel interactions with biological targets.
From a synthetic perspective, this compound likely involves multi-step reactions, including nucleophilic substitutions or condensations, to assemble its intricate architecture. The synthesis may also require advanced techniques such as microwave-assisted chemistry or catalytic methods to achieve high yields and purity.
In conclusion, 4-{2-(Fmoc-amino)spiro[3.3]heptan-2-ylformamido}-2-hydroxybutanoic acid represents a sophisticated molecule with potential applications in peptide synthesis, drug discovery, and chemical biology research. Its unique structural features and functional groups make it an attractive candidate for further exploration in both academic and industrial settings.
2172243-11-5 (4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptan-2-ylformamido}-2-hydroxybutanoic acid) 関連製品
- 2763780-03-4(1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene)
- 67141-18-8(4-(1,1-dimethylethyl)-2-Pyridinemethanol)
- 1805535-74-3(2-(Difluoromethyl)-6-hydroxy-5-methoxypyridine-3-methanol)
- 1805306-69-7(2-(Difluoromethyl)-6-methoxy-4-methylpyridine)
- 200184-53-8((S)-1-tert-Butyl 2-methyl piperidine-1,2-dicarboxylate)
- 133073-68-4(Ethyl 7-hydroxy-8-methyl-2-oxo-2H-chromene-3-carboxylate)
- 851781-57-2(N-{4-1-(benzenesulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}ethane-1-sulfonamide)
- 2034495-61-7(5-chloro-2-{1-(cyclohexanesulfonyl)pyrrolidin-3-yloxy}pyrimidine)
- 2640965-30-4(4-chloro-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole)
- 2413085-25-1(3-Pyridinecarboxylic acid, 5-(4,4-difluoro-1-piperidinyl)-)




